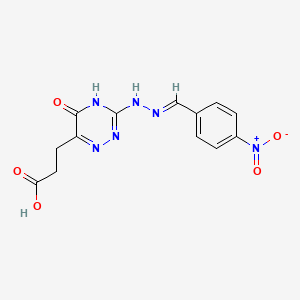
(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C13H12N6O5 and its molecular weight is 332.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N6O4, with a molecular weight of approximately 370.36 g/mol. The structural complexity includes a hydrazine moiety linked to a triazine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O4 |
| Molecular Weight | 370.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Hydrazone Formation : The reaction between 4-nitrobenzaldehyde and hydrazine hydrate to yield the corresponding hydrazone.
- Cyclization : The hydrazone undergoes cyclization with appropriate α-keto acids to form the triazine structure.
- Purification : The crude product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 512 µg/mL against these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as H1299 (non-small cell lung cancer) revealed promising results:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | H1299 | 12.5 |
The IC50 values indicate that this compound exhibits potent cytotoxicity compared to established chemotherapeutics like gefitinib .
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : It may interact with DNA or RNA structures, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between structural modifications and increased antibacterial potency .
- Anticancer Screening : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that modifications in the hydrazone structure significantly impacted IC50 values and selectivity towards cancerous cells .
Properties
IUPAC Name |
3-[3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O5/c20-11(21)6-5-10-12(22)15-13(18-16-10)17-14-7-8-1-3-9(4-2-8)19(23)24/h1-4,7H,5-6H2,(H,20,21)(H2,15,17,18,22)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUIHRQDZAWHPI-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














